molecular formula C11H9Br B188764 2-(Bromomethyl)naphthalene CAS No. 939-26-4

2-(Bromomethyl)naphthalene

Cat. No.: B188764
CAS No.: 939-26-4
M. Wt: 221.09 g/mol
InChI Key: RUHJZSZTSCSTCC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromomethyl group is attached to the second position of the naphthalene ring. This compound appears as a white to slightly yellow crystalline powder and is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

2-(Bromomethyl)naphthalene (2-BMN) is a chemical compound that primarily targets organic synthesis . It is used as a starting material in the synthesis of various other compounds .

Mode of Action

The mode of action of 2-BMN involves its interaction with other compounds during synthesis. For instance, it can be employed as a starting material in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), and 1H-1,2,3-triazole .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various other compounds, thereby indirectly influencing the biochemical pathways associated with these compounds .

Pharmacokinetics

It is known that the compound has a boiling point of 213 °c/100 mmhg and a melting point of 51-54 °c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of 2-BMN’s action is the synthesis of various other compounds. These compounds can have a wide range of molecular and cellular effects, depending on their specific properties and functions .

Action Environment

The action of 2-BMN can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature can influence the stability and efficacy of the compound. Additionally, the compound is classified as a combustible, corrosive hazardous material , indicating that safety precautions should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)naphthalene can be synthesized through the bromination of 2-methylnaphthalene. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)naphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as azides, amines, or thiols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form 2-naphthaldehyde or other oxidized products.

    Reduction: Reduction of the bromomethyl group can yield 2-methylnaphthalene

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: 2-naphthylmethyl azide, 2-naphthylmethylamine, and 2-naphthylmethylthiol.

    Oxidation: 2-naphthaldehyde.

    Reduction: 2-methylnaphthalene

Scientific Research Applications

2-(Bromomethyl)naphthalene is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is employed in the production of pesticides and herbicides.

    Dyestuffs: It is used in the synthesis of dyes and pigments for various industrial applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)naphthalene is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHJZSZTSCSTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239864
Record name 2-Bromomethylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-26-4
Record name 2-(Bromomethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromomethylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromomethylnaphthalene
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Record name 2-bromomethylnaphthalene
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Synthesis routes and methods I

Procedure details

A mixture of 250 g (1.75 m) of 2-methylnaphthalene and 312.5 g (1.75 m) of N-bromosuccinimide in 1125 ml of carbon tetrachloride in a 3 liter round bottom flask fitted with a stirrer and reflux condenser with a drying tube was refluxed for twenty hours. The insoluble succinimide (171 g, 1.73 moles) was filtered and washed with 250 ml of carbon tetrachloride. Concentrated in vacuo gave 395 g of an oil to which was added 800 ml of petroleum ether. Solid crystallized immediately and was filtered and washed with 500 ml of petroleum ether. The first crop was air-dried to give 298 g, m.p. 48°-65° C. (Lit. m.p. 56° ). Concentration of the filtrate led to the isolation of another 33 g, m.p. 45°-50° C. of product to give a total of 331 g (86%) of good quality crude product.
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Synthesis routes and methods II

Procedure details

In an analogous manner to that described in Example 44 (e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46 (b)] with cinnamyl bromide in the presence of potassium carbonate in acetone there was obtained tert-butyl (E)-(3RS,4RS)-3-hydroxy-4-[4-(3-phenyl-allyloxy)-phenyl]-piperidine-1-carboxylate, alkylation of which analogously to Example 1 (g) with 2-bromomethyl-naphthalene yielded tert-butyl (E)-(3RS,4RS)-3-(naphthalen-2-ylmethoxy)-4-[4-(3-phenyl-allyloxy)-phenyl]-piperidine-1-carboxylate as a colourless solid; MS: 550 (M+H)+.
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Synthesis routes and methods III

Procedure details

In an analogous manner to that described in Example 44 (e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46 (b)] with benzyl 3-bromopropyl ether in the presence of potassium carbonate in butan-2-one there was obtained tert-butyl (3RS,4RS)-4-[4-(3-benzyloxy-propoxy)-phenyl]-3-hydroxy-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 (g) gave tert-butyl (3RS,4RS)-4-[4-(3-benzyloxy-propoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 582 (M+H)+.
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Example 44 ( e )
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Synthesis routes and methods IV

Procedure details

In an analogous manner to that described in Example 14, by alkylating (3RS,4RS)-1-benzyl-4-(3-hydroxy-phenyl)-piperidin-3-ol with rac.-2-(3-bromo-propoxy)-tetrahydro-pyran in the presence of potassium carbonate there was obtained a mixture of the diastereomeric racemates of (3RS,4RS)-1-benzyl-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidin-3-ol as a colourless oil; Rf : 0.38 (hexane:acetone=1:1). Subsequent alkylation with 2-bromomethylnaphthalene analogously to Example 12(b) gave a mixture of the diastereomeric racemates of 1-benzyl-3-(naphthalen-2-ylmethoxy)-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidine as a colourless oil; MS: 566 (M+H)+. Subsequent reaction with 2,2,2-trichloroethyl (sic) chloroformate analogously to Example 12(c) yielded a mixture of the diastereomeric racemates of 2,2,2-trichloroethyl 3-(naphthalen-2-ylmethoxy)-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidine-1-carboxylate which, without further purification and characterization, was reacted with p-toluenesulphonic acid analogously to Example 53(c) to give 2,2,2-trichloroethyl (3RS,4RS)-4-[3-(3-hydroxy-propoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate. Finally, by reaction with pyridine-2-carbonyl azide in an analogous manner to that described in Example 24(m) there was obtained 2,2,2-trichloroethyl (3RS,4RS)-3-(naphthalen-2-ylmethoxy)-4-{3-[3-(pyridin-2-ylcarbamoyloxy)-propoxy]-phenyl}-piperidine-1-carboxylate as a colourless oil; Rf : 0.55 (methylene chloride:ethyl acetate=1:1).
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(3RS,4RS)-1-benzyl-4-(3-hydroxy-phenyl)-piperidin-3-ol
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(3RS,4RS)-1-benzyl-4-{3-[3-(tetrahydro-pyran-2-yloxy)-propoxy]-phenyl}-piperidin-3-ol
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Synthesis routes and methods V

Procedure details

In an analogous manner to that described in Example 71(a)-(b), from benzyl rac-3-aza-7-oxa-bicyclo[4.1.0]heptane-3-carboxylate by reaction with 4-bromophenol there was obtained (3RS,4RS)-1-[4-(4-bromo-phenoxy)-3-hydroxy-piperidin-1-yl]-2-phenyl-ethanone as a colourless solid [Rf : 0.40 (SiO2, methylene chloride:ethyl acetate=2:1)], alkylation of which with 2-bromomethylnaphthalene gave benzyl (3RS,4RS)-4-(4-bromo-phenyl)-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless solid; MS: 454, 456 (M-benzyl)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-(Bromomethyl)naphthalene?

A1: this compound has the molecular formula C11H9Br and a molecular weight of 221.10 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: The 13C NMR signal assignments of this compound have been revised and corrected for accurate spectral interpretation. [] Additionally, its crystal structure, characterized by X-ray crystallography, reveals intermolecular Br⋯Br and C—H⋯π contacts dominating the crystal packing. []

Q3: Is this compound soluble in organic solvents?

A3: Yes, this compound exhibits solubility in a wide range of organic solvents. []

Q4: Can this compound be used in metal-catalyzed reactions?

A4: Yes, it serves as an alkylating agent in platinum-catalyzed asymmetric alkylations of bis(isitylphosphino)ethane. The reaction exhibits stereoselectivity reversal during the formation of two P−C bonds. []

Q5: Are there any organocatalytic applications of this compound?

A5: this compound promotes the organocatalytic Cloke-Wilson rearrangement of cyclopropanes, leading to the formation of 2,3-dihydrofurans under neutral conditions. This method offers a metal-free alternative for synthesizing dihydrofuran-containing compounds. []

Q6: How does the structure of this compound contribute to its reactivity?

A6: The benzylic bromine atom in this compound makes it susceptible to nucleophilic substitution reactions, enabling its use as a 2-naphthylmethylating agent. []

Q7: Are there specific SHE regulations regarding the handling of this compound?

A7: While not explicitly covered in the provided research, this compound should be handled with care as it is an irritating and lachrymatory agent. Proper laboratory safety practices, including wearing appropriate personal protective equipment, should be followed. []

Q8: What are the known toxicological effects of this compound?

A8: Research indicates that this compound, in combination with 3,5,6-trichloro-2-pyridinol, can cause abnormal heart development in zebrafish embryos at lower concentrations. This effect is linked to the differential expression of heart-forming genes. [] Additionally, exposure to 2-bromomethyl naphthalene has been shown to cause cardiac malformation in zebrafish embryos. []

Q9: How is this compound used in analytical chemistry?

A9: It serves as a derivatizing agent in gas chromatography-mass spectrometry for the sensitive determination of fluoride in biological samples. [] Additionally, it is employed as a fluorescent reagent for quantifying carboxyl groups on modified polyethylene terephthalate (PET) surfaces. [, ]

Q10: Can this compound modify the surface properties of materials?

A10: Yes, it's used to functionalize polyethylene terephthalate (PET) surfaces. This modification enhances the material's hydrophilicity, as evidenced by water contact angle measurements and fluorescence spectroscopy. []

Q11: Is this compound biocompatible or biodegradable?

A11: The provided research does not offer conclusive evidence on the biocompatibility or biodegradability of this compound. Further studies are necessary to assess its fate and effects in biological systems.

Q12: What are the key historical milestones in the research of this compound?

A13: While a comprehensive historical account is not provided, the research highlights the ongoing refinement of spectroscopic data, such as the revised 13C NMR signal assignments, signifying continuous advancements in understanding this compound. []

Q13: How does the research on this compound demonstrate cross-disciplinary applications?

A13: The research showcases the compound's versatility across diverse fields, including organic synthesis, analytical chemistry, and material science. This interdisciplinary approach highlights its potential for future applications in various scientific domains.

Q14: What is the significance of lanthanum acetate hydrate in the benzylic bromination of 2-methylnaphthalene?

A15: Lanthanum acetate hydrate acts as a catalyst, promoting the selective bromination of the methyl group in 2-methylnaphthalene to yield this compound. This selective bromination is crucial for achieving a high yield of the desired product. []

Q15: How does this compound function as a protecting group?

A16: It acts as a protecting group for heteroatomic functional groups like alcohols, thiols, and amides. The 2-naphthylmethyl group can be introduced and removed under specific reaction conditions, thereby temporarily masking the reactivity of these functional groups during multi-step synthesis. []

Q16: Can you explain the use of this compound in preparing dithiolene ligands?

A17: It reacts with dithiolene thiophosphoryl thiolate compounds, leading to the formation of stable protected forms of dithiolene ligands. These protected ligands can be subsequently deprotected to generate the desired dithiolene species for complexation with metal ions. []

Q17: How is this compound utilized in the synthesis of fluorous aza-crown ethers?

A18: It serves as a key building block in synthesizing a novel fluorous aza-crown ether derivative with two bisfluorous chain type propionyl groups. This fluorous aza-crown ether exhibits unique partition ratios in fluorous biphasic systems and demonstrates potential for recyclable catalysis in SN2-type acetoxylation reactions. []

Q18: Describe the unexpected adduct formation observed with this compound.

A19: During the synthesis of benzonaphthopyrans, an unexpected adduct was formed between this compound and triphenylphosphine oxide. The crystal structure of this adduct was determined, providing insights into its formation and structural characteristics. [, ]

Q19: How does this compound contribute to the synthesis of hexahelicene derivatives?

A20: It serves as a starting material in a multi-step synthesis of 3-hexahelicenol. This synthetic route involves a crucial [2+2+2] cycloisomerization reaction and allows for further functional group transformations to obtain various substituted hexahelicenes. []

Q20: What is the role of metallic nickel in reactions involving this compound?

A21: Metallic nickel acts as a reductive homocoupling reagent for this compound and other benzylic halides. This reaction leads to the formation of ethane derivatives, demonstrating the utility of metallic nickel in promoting carbon-carbon bond formation. []

Q21: How is this compound employed in the preparation of benzylstannanes?

A22: It reacts with organotin derivatives in the presence of zinc to yield benzyltrialkylstannanes and benzyltriphenylstannanes. This zinc-mediated coupling reaction provides an efficient route for synthesizing a range of substituted benzylstannanes. []

Q22: Explain the significance of this compound in the study of enantiospecific alkylations.

A23: Researchers used this compound and other alkyl bromides to study stereospecific 4-alkylation in a chiral oxazolidinone system derived from alanine. These studies provide valuable insights into controlling stereochemistry during alkylation reactions. []

Q23: Describe the application of this compound in nerve agent detection.

A24: A hydrogen bond acidic small molecule, synthesized using this compound, acts as a sensitive material for detecting nerve agents. When integrated into a SAW sensor, this material exhibits high sensitivity and selectivity for nerve agent simulants like DMMP. []

Q24: How is this compound involved in studying photochemical reactions?

A25: Research suggests the existence of a photo-rearranged isomer of this compound in solution. Studies using laser-excitation transient-absorption techniques provide evidence for this isomer, enhancing our understanding of its photochemical behavior. [, ]

Q25: What is the role of this compound in studying the hydrolysis of polyethylene terephthalate (PET)?

A26: this compound is used as a derivatizing agent to quantify the carboxyl groups generated on the PET surface during enzymatic hydrolysis. This derivatization allows for a quantitative assessment of the enzymatic activity and the extent of PET degradation. [, ]

Q26: How is this compound used in synthesizing a new protecting group for hydroxyl groups?

A27: It serves as a key precursor in the synthesis of 2‐[dimethyl(2‐naphthylmethyl)silyl]ethoxy carbonate (NSEC), a novel protecting group for hydroxyl groups in carbohydrate chemistry. NSEC offers advantages like ease of introduction, mild removal conditions, and compatibility with various other protecting groups. []

Q27: What is the significance of studying the room temperature phosphorescence of this compound?

A28: Research demonstrates the induction of room temperature phosphorescence (RTP) in this compound by β-cyclodextrin in the presence of dibromopropane. This finding highlights the potential of supramolecular systems in influencing the luminescence properties of molecules. []

Q28: Can you explain the use of this compound in analyzing nerve agent metabolites?

A29: this compound is employed as a derivatizing reagent in the analysis of nerve agent metabolites in human urine. This derivatization, coupled with femtosecond laser ionization mass spectrometry, enables the sensitive and specific detection of these metabolites. []

Q29: How is this compound involved in the formation of a π-trimethylenemethane complex?

A30: Reaction of 1-bromo-2-(bromomethyl)naphthalene with Fe2(CO)9 yields a π-trimethylenemethane complex. This reaction highlights the ability of this compound derivatives to form organometallic complexes with transition metals. []

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